Indium acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Indium acetate can be synthesized through several methods:

Reaction with Indium Metal: Indium metal reacts with acetic acid to form indium triacetate. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Reaction with Indium Hydroxide: Indium hydroxide can be reacted with acetic acid to produce indium triacetate.

Industrial Production: On an industrial scale, indium triacetate is produced by dissolving indium carbonate in a mixture of acetic acid and acetic anhydride.

化学反応の分析

Thermal Decomposition

Indium acetate decomposes upon heating to form indium(III) oxide (In₂O₃), a process studied via thermogravimetric analysis (TGA):

2In(CH3COO)3ΔIn2O3+6CH3COCH3+3CO2↑

Table 1: Kinetic Parameters for Non-Isothermal Decomposition

| Parameter | Un-Irradiated | γ-Irradiated |

|---|---|---|

| Activation Energy (Eₐ, kJ/mol) | 98.2 | 102.5 |

| Pre-exponential Factor (A, s⁻¹) | 1.2 × 10⁷ | 3.4 × 10⁷ |

| Reaction Model | Phase-boundary (R²) | Phase-boundary (R²) |

Irradiation with γ-rays slightly increases activation energy due to defect formation in the crystal lattice, retarding decomposition .

Acid-Base Reactions

This compound reacts with carboxylic acids to form mixed-ligand complexes. For example, with propionic acid:

In(CH3COO)3+CH3CH2COOH→In(CH3COO)2(CH3CH2COO)+CH3COOH

This ligand-exchange reaction proceeds at room temperature, demonstrating this compound’s ability to stabilize diverse carboxylate frameworks .

Intermolecular Radical Addition

This compound catalyzes radical additions of organic iodides to electron-deficient alkenes under mild conditions :

Reaction Conditions :

-

Catalyst: 5 mol% In(CH₃COO)₃

-

Reductant: PhSiH₃

-

Solvent: Ethanol, 25°C

-

Yield: 70–92%

Example :

CH2=CHCO2Et+RIIn(OAc)3,PhSiH3RCH2CH2CO2Et

The mechanism involves indium-hydride species initiating a radical chain process .

Reduction Reactions

This compound facilitates reductions, such as converting 1-bromo-3-phenylpropane to propylbenzene :

PhCH2CH2CH2BrIn(OAc)3,H2OPhCH2CH2CH3

This reaction highlights its utility in dehalogenation processes.

Stability and Solubility

This compound is hygroscopic and soluble in water, acetic acid, and mineral acids. Its stability in acidic media enables its use as a precursor for indium oxide nanoparticles and quantum dots .

科学的研究の応用

Electronics Industry

Indium acetate is widely used in the electronics sector, primarily due to indium's role in producing indium tin oxide (ITO), a key transparent conductive oxide. ITO is essential for various electronic devices, including:

- Displays : Used in LCDs and OLEDs.

- Touchscreens : Facilitates touch sensitivity.

- Solar Cells : Acts as a transparent electrode.

Case Study: ITO Production

A study analyzed the use of this compound as a precursor for ITO films. The researchers found that films produced from this compound exhibited superior electrical conductivity and transparency compared to those derived from other precursors. This was attributed to the uniform distribution of indium within the film matrix .

Nanotechnology

This compound serves as a precursor for synthesizing indium oxide (In₂O₃) nanoparticles through various methods, including sol-gel processes and thermal decomposition.

In a comparative study, researchers synthesized In₂O₃ nanoparticles using γ-irradiated this compound. The resulting nanoparticles showed enhanced optical properties due to reduced lattice defects, which improved their performance in photonic applications .

Catalysis

This compound has been identified as an effective catalyst in organic synthesis. It facilitates various reactions, including:

- Free Radical Additions : this compound catalyzes intermolecular free radical additions of organic iodides to electron-deficient olefins.

- Reduction Reactions : It also acts as a reducing agent in several organic transformations.

Table 2: Catalytic Applications of this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Free Radical Addition | Catalyzes addition of iodides to olefins | |

| Reduction Reactions | Reduces organic compounds |

Biomedical Applications

Recent studies have explored the potential of this compound in biomedical fields, particularly in photodynamic therapy (PDT). Indium complexes have shown enhanced photosensitizing efficacy compared to traditional agents.

Case Study: Photodynamic Therapy

Research indicated that indium-based photosensitizers demonstrated improved stability and efficacy in inducing cell death in tumor cells under light exposure. This was attributed to their ability to produce singlet oxygen more effectively than non-metalated counterparts .

Environmental Impact and Toxicity

While this compound has numerous applications, it is essential to consider its environmental and health implications. Studies have shown that exposure to indium compounds can lead to reproductive toxicity and oxidative stress in animal models . Therefore, handling protocols must be strictly adhered to minimize risks associated with its use.

作用機序

The mechanism of action of indium triacetate depends on its application:

Catalysis: As a catalyst, indium triacetate facilitates the formation of reactive intermediates that drive the chemical reaction forward.

Biological Activity: Indium-based compounds, including those derived from indium triacetate, exert their effects by interacting with biological molecules such as proteins and DNA.

類似化合物との比較

Indium acetate can be compared with other indium compounds and similar metal acetates:

Indium Chloride: Unlike indium triacetate, indium chloride is more commonly used in inorganic synthesis and as a Lewis acid catalyst.

Indium Nitrate: Indium nitrate is used in the preparation of indium oxide nanoparticles, whereas indium triacetate is more commonly used in organic synthesis.

Gallium Acetate: Gallium acetate is similar to indium triacetate in terms of its chemical structure and reactivity.

This compound stands out due to its versatility as a catalyst and its role as a precursor for various indium-based compounds. Its unique properties make it valuable in both research and industrial applications.

生物活性

Indium acetate, particularly indium(III) acetate (In(OAc)₃), has garnered attention in various fields due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

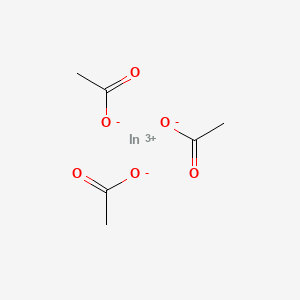

Chemical Structure and Properties

Indium(III) acetate is a coordination compound where indium is in the +3 oxidation state, coordinated with acetate ligands. Its chemical formula is represented as In(OAc)₃, where OAc denotes the acetate ion. This compound is typically a white solid that is soluble in polar solvents.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Reaction : Reacting indium oxide with acetic acid.

- Solvothermal Methods : Utilizing solvents under high temperature and pressure to facilitate the formation of this compound.

- Precursor Solutions : Mixing indium salts with acetic acid in solution for controlled synthesis.

This compound exhibits several biological activities that are primarily attributed to its role as a metal ion in biological systems. The following mechanisms have been identified:

- Antimicrobial Activity : Indium compounds have shown potential antimicrobial properties against various pathogens. The presence of indium ions can disrupt microbial cell membranes and interfere with metabolic processes.

- Anticancer Properties : Some studies suggest that indium compounds may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) which can lead to cell death.

- Catalytic Activity : Indium(III) acetate has been used as a catalyst in organic reactions, which may have implications for drug synthesis and development.

Case Studies

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, indicating its potential use as an antimicrobial agent in pharmaceuticals .

- Cancer Research : In vitro studies on human cancer cell lines showed that this compound could inhibit cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death due to treatment with this compound .

- Sensor Applications : this compound has also been explored for its application in smart sensors. Research indicated that when used as a ligand for functionalizing nanocrystals, it enhanced the sensor's response to environmental pollutants, demonstrating its versatility beyond traditional biological applications .

Table 1: Biological Activities of this compound

Table 2: Case Study Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | Potential use in pharmaceuticals |

| Cancer Research | Induces apoptosis in cancer cells | Possible anticancer therapeutic applications |

| Sensor Technology | Improved sensitivity in detecting pollutants | Advancement in environmental monitoring |

特性

CAS番号 |

25114-58-3 |

|---|---|

分子式 |

C2H4InO2 |

分子量 |

174.87 g/mol |

IUPAC名 |

indium(3+);triacetate |

InChI |

InChI=1S/C2H4O2.In/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

LGHOYKSQIQISBI-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3] |

正規SMILES |

CC(=O)O.[In] |

Key on ui other cas no. |

25114-58-3 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Indium triacetate used in organic synthesis?

A2: Indium triacetate acts as a catalyst in various organic reactions, often in aqueous media. [] It plays a crucial role in transformations involving non-carbon-centered radicals. These transformations include Reformatsky reactions, alkylation, and allylation reactions of carbonyl compounds. Furthermore, it facilitates reactions with electron-deficient alkenes, imine derivatives, and radical conjugate additions. Indium triacetate also contributes to metal-mediated radical cyclizations, reductive cross-coupling reactions, and other coupling reactions. Its versatility extends to oxidation and reduction reactions conducted in water.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。